![molecular formula C21H25N5O3 B2834093 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide CAS No. 2034494-18-1](/img/structure/B2834093.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide is a complex organic compound that has gained attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, combined with a piperazine derivative that enhances its bioactivity.
Anticancer Properties
Recent studies have demonstrated significant anticancer activity for compounds related to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure exhibited potent cytotoxic effects against various cancer cell lines.
These IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, these compounds showed lower IC50 values compared to the standard drug doxorubicin, suggesting enhanced efficacy.
The anticancer mechanisms of these compounds involve several pathways:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that the compounds promote apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with these compounds leads to significant changes in cell cycle distribution, particularly decreasing the fraction of cells in the G1 phase and increasing those in the S phase.
Case Studies
In a recent investigation, a series of benzodioxole derivatives were synthesized and evaluated for their biological activity. One notable study focused on a derivative similar to this compound:
Study Overview
- Objective : To evaluate the anticancer activity against HepG2 liver cancer cells.
- Method : Compounds were synthesized and tested for cytotoxicity using MTT assays.
Results
The study found that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 2 µM to 5 µM against HepG2 cells. Importantly, these compounds showed minimal toxicity towards normal cell lines (IC50 > 150 µM), highlighting their potential as selective anticancer agents.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(22-12-15-1-5-18-19(11-15)29-14-28-18)13-25-7-9-26(10-8-25)20-6-4-17(23-24-20)16-2-3-16/h1,4-6,11,16H,2-3,7-10,12-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFUDFYZKMTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。